Methoxychlor

Catalog No.
S597127
CAS No.
72-43-5
M.F
C16H15Cl3O2
M. Wt
345.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxychlor

CAS Number

72-43-5

Product Name

Methoxychlor

IUPAC Name

1-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene

Molecular Formula

C16H15Cl3O2

Molecular Weight

345.6 g/mol

InChI

InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3

InChI Key

IAKOZHOLGAGEJT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Soluble in alcohol
Moderately sol in alcohol and petroleum oils; readily sol in most aromatic solvents
Methylene dichloride: 60 g/100 g at 22 °C; dichlorobenzene: 40 g/100 g at 22 °C; cyclohexanone: 50 g/100 g at 22 °C; methylated naphthalenes: 30 g/100 g at 22 °C; carbon tetrachloride: 16 g/100 g at 22 °C; odorless kerosene: 2 g/100 g at 22 °C. /Data from table/
Readily soluble in aromatic, chlorinated, and ketonic solvents, and vegetable oils. In chloroform and xylene 440, methanol 50 (all in g/kg, 22 °C).
For more Solubility (Complete) data for METHOXYCHLOR (9 total), please visit the HSDB record page.
Solubility in water: none
0.00001%

Synonyms

p,p’-Methoxychlor; 4,4’-(2,2,2-Trichloroethane-1,1-diyl)bis(methoxybenzene); 1,1,1-Trichloro-2,2-bis(p-methoxyphenyl)ethane; 1,1,1-Trichloro-2,2-bis(4-methoxyphenyl)ethane; 1,1,1-Trichloro-2,2-di(4-methoxyphenyl)ethane; 1,1-Bis(p-methoxyphenyl)-2,2,2

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl

Historical Use in Research: Insecticide Properties

Methoxychlor was once a widely used insecticide in scientific research due to its effectiveness against a variety of insects. Studies investigated its impact on insect pests in agricultural settings, focusing on crops like cotton, soybeans, and fruits []. Researchers also explored its use in controlling insect vectors of diseases, such as mosquitoes that transmit malaria [].

Here are some specific examples of its historical research applications:

  • Efficacy studies: Scientists compared methoxychlor's effectiveness to other insecticides in controlling target pests. These studies helped researchers understand its role in integrated pest management (IPM) strategies.
  • Mode of action: Research investigated how methoxychlor disrupts insect nervous systems, leading to paralysis and death. This knowledge was crucial for developing targeted control methods.
  • Environmental impact: Early studies assessed the persistence of methoxychlor in the environment and its potential effects on non-target organisms.

Research on Environmental Concerns

As environmental concerns about organochlorine insecticides grew, research shifted towards understanding the impact of methoxychlor on ecosystems. Studies documented its persistence in soil and water, raising concerns about bioaccumulation in the food chain.

  • Bioaccumulation: Scientists investigated how methoxychlor accumulates in fatty tissues of fish, birds, and other wildlife []. This research highlighted potential risks to endangered species and overall ecosystem health.
  • Endocrine disruption: Studies explored the potential of methoxychlor to disrupt hormonal systems in animals, impacting reproduction and development. This research area is still ongoing for many organochlorine insecticides.
  • Environmental fate: Research focused on understanding how methoxychlor breaks down in the environment, including factors like temperature, sunlight, and soil composition. This knowledge is crucial for environmental risk assessment.

Current Research Status

  • Developing safer alternatives: Researchers continue to explore new insecticides with lower environmental impact and reduced risk of bioaccumulation compared to methoxychlor.
  • Environmental remediation: Studies investigate methods to clean up contaminated environments where methoxychlor was previously used.

Methoxychlor is a synthetic organochloride insecticide, developed as a replacement for dichlorodiphenyltrichloroethane (DDT). It is characterized by the chemical formula C16_{16}H15_{15}Cl3_{3}O2_{2} and a molecular weight of 345.65 g/mol. Methoxychlor appears as white to pale yellow dimorphic crystals with a slight fruity odor, though it is practically insoluble in water . Initially used to protect crops, livestock, and pets from various pests, its application has been largely discontinued due to concerns over toxicity and environmental impact. The chemical was banned in the United States in 2003 and in the European Union in 2002 due to its classification as a persistent, bioaccumulative, and toxic chemical .

Methoxychlor acts as a stomach and contact insecticide. It disrupts the nervous system of insects by interfering with the flow of sodium and chloride ions across nerve cell membranes []. This disrupts nerve impulses, leading to paralysis and death of the insect.

Methoxychlor is considered moderately toxic to humans and wildlife []. Exposure can cause a range of health effects, including nervous system effects, dizziness, nausea, and skin irritation []. Chronic exposure has been linked to potential endocrine disruption and developmental effects. Due to these concerns, its use has been banned or severely restricted in most countries.

Primarily through degradation processes in the environment. It can be broken down by:

  • Microbial action: Bacteria and other microorganisms in soil contribute to its degradation.
  • Hydrolysis: Reaction with water can lead to the formation of metabolites.
  • Photodegradation: Exposure to sunlight causes methoxychlor to break down into simpler compounds over time .

The breakdown products may retain some harmful effects similar to methoxychlor itself. One significant metabolite is 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), which exhibits estrogenic activity and can disrupt reproductive functions in animals .

Methoxychlor exhibits notable biological activity, particularly as an endocrine disruptor. It mimics estrogen and affects reproductive development in animals. Studies have shown that exposure can lead to:

  • Reproductive toxicity: Effects include reduced fertility, altered hormone levels, and developmental issues such as early or delayed puberty.
  • Neurotoxicity: High doses can result in nervous system effects like tremors and convulsions .
  • Potential carcinogenicity: While not classified as a carcinogen by the Environmental Protection Agency (EPA), some studies suggest links to leukemia in humans, though most findings are inconclusive .

Methoxychlor is synthesized through the chlorination of phenolic compounds. The process typically involves:

  • Starting materials: The synthesis begins with phenol derivatives.
  • Chlorination: Chlorine is introduced under controlled conditions to produce methoxychlor.
  • Purification: The final product is purified through recrystallization or distillation techniques .

This synthetic pathway allows for the production of methoxychlor in substantial quantities for agricultural use.

Methoxychlor shares similarities with several other organochlorine pesticides. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey CharacteristicsUnique Aspects
Dichlorodiphenyltrichloroethane (DDT)C14_{14}H9_{9}Cl5_{5}Highly effective insecticide; banned due to toxicityKnown for bioaccumulation; more persistent than methoxychlor
LindaneC6_6H6_6Cl6_6Used against agricultural pests; neurotoxicPrimarily a neurotoxin; less estrogenic activity
EndosulfanC9_9H6_6Cl6_6SBroad-spectrum insecticide; banned in many countriesExhibits acute toxicity; impacts nervous system

Methoxychlor's unique profile lies in its specific estrogenic activity compared to other organochlorines, making it particularly concerning for reproductive health issues while also being less persistent than DDT.

Physical Description

Methoxychlor is a white crystalline solid which is often dissolved in a liquid carrier such as diesel oil. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. If dissolved in a liquid carrier, it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a pesticide.
Colorless to light-yellow crystals with a slight, fruity odor. [insecticide]; [NIOSH]
COLOURLESS-TO-LIGHT-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
Colorless to light-yellow crystals with a slight, fruity odor.
Colorless to light-yellow crystals with a slight, fruity odor. [insecticide]

Color/Form

Colorless crystals (technical, grey powder)
Dimorphic crystals
Crystals from dilute alcohol
White to light yellow solid
For more Color/Form (Complete) data for METHOXYCHLOR (7 total), please visit the HSDB record page.

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Exact Mass

344.013763 g/mol

Monoisotopic Mass

344.013763 g/mol

Boiling Point

Decomposes (NTP, 1992)
decomposes
Decomposes

Heavy Atom Count

21

Vapor Density

12 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
12

Density

1.41 at 77 °F (USCG, 1999) - Denser than water; will sink
1.41 g/cu cm at 25 °C
Grey-flaky powder; setting point 77 °C; density 1.41; sol 0.1 mg/Lwater at 25 °C; 440 g/kg chloroform & xylene, & 50 g/kg methanol at 22 °C /Technical grade/
1.4 g/cm³
1.41

LogP

5.08 (LogP)
log Kow = 5.08
4.68/5.08

Odor

Slight, fruity odor

Odor Threshold

4.7 mg/kg in water

Decomposition

... When heated to decomp, it emits highly toxic fumes of /hydrogen chloride/ .
Toxic gases and vapors (such as hydrogen chloride and carbon monoxide) may be released when methoxychlor decomposes.

Melting Point

187 to 190 °F (NTP, 1992)
87 °C
MP: 172 °F (77.78 °C)
MP: 89 °C (technical, 77 °C)
89 °C
171 °F

UNII

RIA79UD69L

GHS Hazard Statements

Aggregated GHS information provided by 179 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 179 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 176 of 179 companies with hazard statement code(s):;
H302 (99.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H371 (90.34%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (10.23%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): Ectoparasiticide
MEDICATION (VET): 0.25-1.0% AS DIP; 0.5-1.0% AS AEROSOL SPRAY--CATS, DOGS, SWINE; 1.0-3.0% AS AEROSOL SPRAY--CATTLE; 1.0-5.0% IN OIL BASE FOR BACKRUBBERS--CATTLE; 2.0-5.0% DUST BAGS--CATTLE HORN FLIES ... 5.0-50.0% AS SPOT TREATMENT DUSTS ON LIVESTOCK; TABLESPOONFUL DOSES ONLY OF THE 50% CONCN ON CATTLE; UP TO 2.0% DUSTS ON HAMSTERS, MICE, AND RATS; 2.0-5.0% AS A PREMISE SPRAY

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

Within the reproductive system, estrogenic stimulation of uterine and pituitary tissue typically causes a proliferative response accompanied by an angiogenic induction of new blood vessels from existing ones, thereby providing nutrients and oxygen to the growing tissue. The prooestrogenic pesticide methoxychlor (MXC), however, has shown a differential effect on proliferative activity. An increase in uterine growth is present, while the pituitary undergoes a decrease in size, even though the effect is accompanied by a characteristic estrogen-induced elevation in pituitary prolactin concentration. The focus of the current study was whether the observed differences in tissue growth between uterus and pituitary in response to MXC administration were paralleled by a corresponding disparity in the expression of those growth factors (members of the vascular endothelial growth factor (VEGF) and angiopoietin families and their receptors) that are involved in the angiogenic cascade. Ovariectomized adult Sprague-Dawley female rats were administered MXC (0-200 mg/kg, oral) for 1 or 3 weeks. Immunohistochemical staining of uteri and pituitaries was performed under strictly controlled conditions for VEGF and its receptor VEGFR2, Angiopoietin-1 (Ang1) and angiopoietin-2 and their tyrosine kinase receptor Tie2, and platelet endothelial adhesion factor (as an index of vascularity). Image acquisition and densitometric assessments of staining intensity were conducted under blind conditions. The results showed uterine MXC-induced increases in the expression of VEGFR2 and Ang1, changes consistent with a normal proliferative response to oestrogenic stimulation. For VEGF, staining tended to be most pronounced in the stromal region, although there did not appear to be a progressive increase with dose. VEGFR2 expression showed significant dose-related trends in luminal and glandular epithelia by 1 week. Similar effects at 1 week were evident for Ang1 in glandular epithelium. In the anterior pituitary, a dose-related increase in VEGF was present for the 1 and 3 week treatments, and the number of pituitary vessels per unit area was also increased after 3 weeks. The effects indicate that even though the insecticide has not been found to cause an augmentation in pituitary growth, a dose-related rise in the expression of at least one principal angiogenic factor is present that may be associated with an increase in vascular density.
Methoxychlor (MXC) is an organochlorine pesticide that increases the rate of ovarian atresia. ... Because Bcl-2 (an antiapoptotic factor), Bax (a proapoptotic factor), gonadotropins, and estradiol are important regulators of atresia in the ovary, the purpose of this study was first to examine whether MXC-induced atresia occurred through alterations in Bcl-2 or Bax, and second, to examine the effect of MXC on gonadotropins, estradiol, and their receptors. CD-1 mice were dosed with 8-64 mg kg(-1) day(-1) MXC or vehicle (sesame oil). Ovaries were subjected to analysis of antral follicle numbers, Bcl-2, Bax, estrogen receptor, and follicle-stimulating hormone receptor levels. Blood was used to measure gonadotropins and estradiol. In some experiments, mice that overexpressed Bcl-2 or mice that were deficient in Bax were dosed with MXC or vehicle and their ovaries were analyzed for atresia. MXC caused a dose-dependent increase in the percentage of atretic antral follicles compared with controls at the 32 and 64 mg kg(-1) day(-1) doses of MXC. MXC treatment did not result in changes in Bcl-2 levels, but it did result in an increase in Bax levels in antral follicles. MXC treatment did not affect gonadotropin or estradiol levels, nor did it affect the levels of follicle-stimulating hormone or estrogen receptors. Mice that overexpressed Bcl-2 or mice that were deficient in Bax were protected from MXC-induced atresia. These data suggest that MXC induces atresia through direct effects on the Bax and Bcl-2 signaling pathways in the ovary.
Methoxychlor (MXC) is a pesticide that has adverse effects on reproductive capability in mice. MXC and its metabolites bind the estrogen receptor and function as endocrine disruptors. MXC diminishes the uterine decidual cell response, necessary for the support of pregnancy. Hoxa10 is an estrogen-regulated gene that is an essential mediator of the decidual response and necessary for pregnancy. ... A mechanism by which MXC disrupts uterine function is by suppressing Hoxa10 expression. MXC treatment of mice produced a mild uterotropic response as measured by increased uterine weight and epithelial height. MXC treatment of uterine Ishikawa cells in vitro induced Hoxa10 expression. Estrogen receptor (ER) binding to the HOXA10 estrogen response element (ERE) was promoted by treatment with estradiol (E2); however, MXC disrupted E2/ER/ERE complex formation and gel shift. MXC alone allowed weak ER/ERE binding. In vivo MXC blocked the effect of E2 on Hoxa10 expression. Neonatal MXC treatment resulted in an immediate suppression and cellular restriction of Hoxa10 expression as well as a permanent generalized decrease in expression that persisted in the adult. MXC inhibited the expression of Hoxa10, a gene necessary for uterine development and function. One common mechanism by which endocrine disrupting chemicals produce lasting reproductive tract defects is through permanent alteration of developmental gene expression.
While in vivo studies indicate that methoxychlor (MXC) exposure increases antral follicle atresia, in part by altering apoptotic regulators (Bcl-2 and Bax), they do not distinguish whether MXC does so via direct or indirect mechanisms. ... An in vitro follicle culture system /was used/ to test the hypothesis that MXC is directly toxic to antral follicles, and that overexpression of anti-apoptotic Bcl-2, or deletion of pro-apoptotic Bax, protects antral follicles from MXC-induced toxicity. Antral follicles were isolated from wild-type (WT), Bcl-2 overexpressing (Bcl-2 OE), or Bax deficient (BaxKO) mice, and exposed to dimethylsulfoxide (control) or MXC (1-100 ug/mL) for 96 hr. Follicle diameters were measured every 24 hr to assess growth. After 96 hr, follicles were histologically evaluated for atresia or collected for quantitative PCR analysis of Bcl-2 and Bax mRNA levels. MXC (10-100 ug/mL) significantly inhibited antral follicle growth at 72 and 96 hr, and increased atresia (100 ug/mL) compared to controls at 96 hr. Furthermore, MXC increased Bax mRNA levels between 48-96 hr and decreased Bcl-2 mRNA levels at 96 hr. While MXC inhibited growth of WT antral follicles beginning at 72 h, it did not inhibit growth of Bcl-2 OE or BaxKO follicles until 96 h. MXC also increased atresia of small and large WT and BaxKO antral follicles over controls, but it did not increase atresia of large Bcl-2 OE antral follicles over controls. These data suggest that MXC directly inhibits follicle growth partly by Bcl-2 and Bax pathways, and increases atresia partly through Bcl-2 pathways.
For more Mechanism of Action (Complete) data for METHOXYCHLOR (9 total), please visit the HSDB record page.

Vapor Pressure

Very low (NTP, 1992)
0.00000258 [mmHg]
negligible
Very low

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

3,6,11,14-tetramethoxydibenzo(g,p)chrysene is one of the impurities present in commercial samples.
Both reverse and normal phase high-performance liq chromatography techniques were applied to the analysis of tech methoxychlor. The following constituents were identified: 1,1,1,2-tetrachloro-2-(p-methoxyphenyl)ethane, o,p'-DMDT, o,p'-DMDE, methoxychlor olefin (DMDE), o,o'-DMDT, condensation product of p,p'-DMDT, condensation product of o,p'-DMDT, two unresolved components, chlorotrianisene, 1,2,2-tris(p-methoxyphenyl)ethene, 2,2,2-trichloro-1-(p-methoxyphenyl)ethanol, 3,6-dimethoxy-9-(o-methoxyphenyl)-10-(p-methoxyphenyl)phenanthrene, 3,6-dimethyl-9,10-bis(p-methoxyphenyl)phenanthrene, 1,1,2,2-tetrakis(p-methoxyphenyl)ethene, 1-(o-methoxyphenyl)-1,2,2-tris(p-methoxyphenyl)ethene, and 1,1,1-trichloro-2-(p-hydroxyphenyl)-2-(p-methoxyphenyl)ethane.

Other CAS

72-43-5

Absorption Distribution and Excretion

When dissolved in oil or other lipid, they are all readily absorbed by the skin and alimentary canal. /All chlorinated hydrocarbon insecticides/
Urine and feces were collected from mice fed labeled methoxychlor. Of recovered radioactivity, 90% was in feces and 10% in urine.
(14C-1-Phenyl)-methoxychlor in oil emulsion given iv to rats at dose of 1 mg in 0.5 mL emulsion was metabolized rapidly by liver to unidentified hydrophilic products, which were excreted mainly in feces, by secretion from liver into bile, and to lesser extent in urine. Very little reabsorption occurred from GI tract.
Weanling rats fed 500 mg/kg diet methoxychlor for 4-18 wk stored 14-36 mg/kg in fat. Equilibrium was reached within 4 wk & methoxychlor disappeared from fatty tissue within 2 wk after end of exposure. Rats fed 100 mg/kg stored 1-7 mg/kg. No methoxychlor ... stored in animals given 25 mg/kg diet, & no sex differences in storage ... .
For more Absorption, Distribution and Excretion (Complete) data for METHOXYCHLOR (16 total), please visit the HSDB record page.

Metabolism Metabolites

Although methoxychlor is slowly metabolized to small extent by pathways similar to those of DDT. ... the major ... pathway ... is by o-demethylation and subsequent conjugation. ... These pathways are catalyzed by microsomal enzymes in mammals and by enzymes in soil organisms ... .
In mice, 98% of labeled methoxychlor given orally was eliminated within 24 hr. Main metabolic pathway ... o-dealkylation to 2-(para-hydroxyphenyl)-2-(para-methoxyphenyl)-1,1,1-trichloroethane, 2,2-bis(para-hydroxyphenyl)-1,1,1-trichloroethane and its ethylene, and 4,4'-dihydroxybenzophenone which were excreted mainly as conjugates.
(14)C-labeled methoxychlor was given orally to intact, colostomized, and bile-fistulated chickens. Recovery of (14)C was greater in carcasses of hens compared to roosters for comparable dosages and time. (14)C in eggs varied with dose and time and was predominantly in yolk. 26 metabolites were either identified or characterized: 22 metabolites in feces, 14 in urine, and 6 in bile. Metabolism incl demethylation, ring hydroxylation, conjugation with glucuronic acid, dechlorination, dehydrochlorination, and formation of substituted benzophenones. Chem structures of some metabolites are provided in the article.
(14)C-labeled methoxychlor was given orally to a bile-cannulated goat and via skin surface to 2 other goats. At the end of 3 days, seven metabolites plus methoxychlor were isolated from the bile. These were 1,1-dichloro-2,2-bis(4-methoxyphenyl)ethene, 1,1-dichloro-2,2-bis(4-methoxyphenyl)ethane, 1,1,1-trichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane, 1,1-dichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethene, 1,1-dichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane, 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethene, and 1,1-dichloro-2,2-bis-(4-hydroxyphenyl)ethane.
For more Metabolism/Metabolites (Complete) data for METHOXYCHLOR (10 total), please visit the HSDB record page.
Methoxychlor has known human metabolites that include Mono-hydroxy-methoxychlor.
Methoxychlor is well absorbed by the gastrointestinal tract and to a lesser extent by the skin. Once in the bloodstream, methoxychlor appears to distribute to most tissues of the body, with highest levels usually found in fat. Methoxychlor is metabolized rapidly by cytochrome P450 enzymes in the liver, undergoing demethylation to form phenolic derivatives, with dechlorination and dehydrochlorination reactions occurring to a lesser extent. The metabolites of methoxychlor are excreted mainly in the faeces. (L167)

Wikipedia

Methoxychlor

Biological Half Life

Animal studies: most of dose eliminated within a few days;; [TDR, p. 837]
Following cutaneous application of a non-commercial emulsion of 5 g methoxychlor or an iv injection of 1 g to cows, a half-life of 8-10 days was established.
The t/2 of elimination of methoxychlor in sheep was calculated to be 10 days; /while the values for/ DDT, DDD, & DDE ... were 90, 26, & 223 days, /respectively/.

Use Classification

Chemical Classes -> Pesticides (chemicals used for killing pests, such as rodents, insects, or plants)
Hazardous Air Pollutants (HAPs)
Agrochemicals -> Pesticides
INSECTICIDES

Methods of Manufacturing

Reaction of anisole with chloral in the presence of aluminum chloride or sulfuric acid
Condensation of trichloroacetaldehyde with anisole produces the technical product ...
Commercial preparation by the condensation of anisole with chloral in the presence of sulfuric acid.
Derivation: Reaction of methyl phenyl ether and chloral hydrate.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Methoxychlor (technical grade) as unlikely to present an acute hazard in normal use; Main Use: insecticide.
Methoxychlor is the p,p'-methoxy analog of DDT.
... Methoxychlor is preferred to DDT for use on animals, in animal feed, and in barns. Since methoxychlor is more unstable than DDT, it has less residual effect. Compared to DDT, methoxychlor, is more toxic to some insects and less toxic to others. It has a faster knockdown of houseflies than DDT.
Patent CH 226180; GB 547871 to Ciba-Geigy; US 2420928; US 2477655; GB 624561 to Du Pont.
On July 17, 2002, EPA announced the revocation of all 79 tolerances for residues of methoxychlor... All registered technical sources of methoxychlor were canceled in 2003, and all tolerances have been revoked. Voluntary cancellation of remaining products is in process. The products remain suspended until the voluntary cancellations are effective... This order was issued because of substantive data gaps, resulting in significant uncertainties regarding the environmental fate and effects of methoxychlor, the absence of necessary tolerances, and the absence of a registered source of methoxychlor manufacturing use product.

Analytic Laboratory Methods

Method: EPA 1656; Procedure: gas chromatography with halogen specific detectors; Analyte: methoxychlor; Matrix: municipal and industrial wastewater; Detection Limit: 30 ng/L.
Method: OSHA PV2038; Procedure: gas chromatography with electron capture detector; Analyte: methoxychlor; Matrix: air; Detection Limit: 4.3 ug/cu m.
Method: AOAC 990.06; Procedure: gas chromatography; Analyte: methoxychlor; Matrix: drinking water; Detection Limit: 0.05 ug/L.
Method: ASTM D5175; Procedure: gas chromatography; Analyte: methoxychlor; Matrix: finished drinking water, drinking water during intermediate stages of treatment, and the raw source water; Detection Limit: 0.2 ug/L.
For more Analytic Laboratory Methods (Complete) data for METHOXYCHLOR (25 total), please visit the HSDB record page.

Clinical Laboratory Methods

Gel permeation chromatographic method for the determination of organochlorine pesticide residues in poultry fat. The method applies to methoxychlor. Liquid poultry fat is dissolved in methylene chloride-cyclohexane (1+1). Residues are separated from lipid by gel permeation chormatography (GPC), & identified & measured in concentrated eluated by gas chromatography with electron capture detection.

Storage Conditions

Storage temperature: ambient
Store in cool, dry area away from fire hazard and out of direct sunlight.

Interactions

Genistein (GE) is a prevalent phytoestrogen whose presence in human and animal foods may affect biological actions of synthetic endocrine active compounds. We have previously reported that in utero and lactational exposure to high doses of GE or the endocrine active pesticide methoxychlor (MXC) caused mammary epithelial proliferation in 21-day-old male rats. Combined exposure to GE and MXC resulted in significant feminization of the male mammary glands. The goals of the current study were to evaluate mammary responses to GE and MXC at the adult stage and investigate relevant mechanisms. Following in utero, lactational exposure (through maternal diet), and direct dietary exposure, the inguinal mammary gland of male rats (90 days of age) was found to exhibit significant morphological alterations in the groups treated with GE and/or MXC compared to the control. GE exposure (at 300 and 800 ppm concentrations) caused lobular enlargement and epithelial proliferation, whereas MXC exposure (800 ppm) led to ductal elongation and lobular enlargement. Combining the two treatments caused prominent proliferation of both ducts and alveoli; secretory material was seen in readily recognizable alveolar lumens, which are absent in untreated male mammary. We also surveyed gene expression in the mammary tissue using a cDNA microarray and evaluated relevant protein factors. The results indicated that the treatment effects are likely due to interactions between steroid hormone receptor-mediated signals and growth factor-driven cellular pathways. The distinctive responses associated with the GE+MXC combination were likely linked to enhanced actions of insulin-like growth factor 1 and related downstream pathways.
A case of combined poisoning due to exposure to an aerosol containing both malathion and methoxychlor is presented. The following unusual features occurred in the course and outcome of the poisoning: slow onset of symptoms and signs, bilateral profound and permanent sensorineural hearing loss, and residual peripheral neuropathies in the extremities. The possible potentiation of the unusually low toxicity of malathion is suggested and discussed.
Exposure of rainbow trout orally to 2 levels of dieldrin (0.04 & 0.2 mg), DDT (0.2 & 1 mg), & methoxychlor (0.6 & 3 mg), on alternate days for 14 days, resulted in increased storage of DDT & methoxychlor in the presence of dieldrin. Storage of dieldrin was decreased in the presence of either DDT or methoxychlor. The storage of methoxychlor was decreased in the presence of DDT.
When methoxychlor was administered orally to rats previously treated with carbon tetrachloride, DDT-like neurological symptoms were observed. In addition, methoxychlor was found to accumulate in the fat and liver in amounts approximately 15-19 times the levels observed in control animals. Carbon tetrachloride is known to inactivate certain hepatic enzymes (CYPs or cytochrome P450s) which metabolize xenobiotics, thereby increasing their retention. These data suggest that carbon tetrachloride and other chemicals which inhibit the metabolism of methoxychlor may increase the risk of neurotoxicity.
In mice receiving 25 mg/kg/day methoxychlor along with 12 mg/kg/day bromfenvinphos for 6 weeks, inflammatory infiltrations of the liver were larger and denser than observed in animals receiving bromfenvinphos alone. Small changes were observed in the kidneys at similar frequencies and severities in both treatment groups. Although it was not investigated in this study, methoxychlor usually does not produce effects of the liver by itself at such low doses. Thus, the results of this study suggest that there may be an interaction between methoxychlor and bromfenvinphos in producing hepatic effects.

Stability Shelf Life

Stable to UV light.
Color turns to pink or tan on exposure to light.

Dates

Modify: 2023-08-15

N-acetyl-l-cysteine mediated regulation of DNA fragmentation, an apoptotic event, against methoxychlor toxicity in the granulosa cells of ovarian antral follicles

Jitender Kumar Bhardwaj, Priyanka Saraf
PMID: 33198925   DOI: 10.1016/j.mrgentox.2020.503222

Abstract

Methoxychlor (MXC), an organo-chlorine insecticide, is a reproductive toxicant in females, causing apoptosis-mediated follicular atresia. To elucidate the potentials of Methoxychlor as a geno-toxicant, granulosa cells of healthy antral follicles, exposed to MXC and antioxidant, N-acetyl-l-cysteine, were studied by the terminal deoxynucleotidyltransferase-dUTP nick end-labelling and single-cell gel electrophoresis (comet) assays. MXC caused DNA fragmentation, as revealed by the increased incidence of dark brown condensed TUNEL positive cells in contrast with lightly brown TUNEL negative cells with maximum TUNEL positive cells were observed in 100 μg/mL MXC treated groups. Quantitatively, maximum geno-toxicity was exhibited at highest MXC treatment with percent tail DNA as 17.87 ± 0.85, 41.16 ± 3.94, and 47.73 ± 3.71 in comparison with control (0.65 ± 0.03, 2.91 ± 0.27, and 7.16 ± 1.39) after 24, 48 and 72 h exposure duration, respectively. MXC treated groups exhibited Type 1-Type 3 comets as compared to Type 0 comets in control groups. Supplementation of NAC led to significant (p < 0.05) decline in geno-toxicity in MXC treated groups with maximum amelioration observed at 5 and 10 mM. Consequently, increased DNA damage attributed to the granulosa cells apoptosis in response to Methoxychlor exposure was significantly combated by NAC supplementation, preventing the geno-toxicity induced cyto-toxicity in GCs.


Development of a Generic Physiologically Based Kinetic Model to Predict In Vivo Uterotrophic Responses Induced by Estrogenic Chemicals in Rats Based on In Vitro Bioassays

Mengying Zhang, Bennard van Ravenzwaay, Ivonne M C M Rietjens
PMID: 31626307   DOI: 10.1093/toxsci/kfz216

Abstract

The present study assessed the potential of a generic physiologically based kinetic (PBK) model to convert in vitro data for estrogenicity to predict the in vivo uterotrophic response in rats for diethylstibestrol (DES), ethinylestradiol (EE2), genistein (GEN), coumestrol (COU), and methoxychlor (MXC). PBK models were developed using a generic approach and in vitro concentration-response data from the MCF-7 proliferation assay and the yeast estrogen screening assay were translated into in vivo dose-response data. Benchmark dose analysis was performed on the predicted data and available in vivo uterotrophic data to evaluate the model predictions. The results reveal that the developed generic PBK model adequate defines the in vivo kinetics of the estrogens. The predicted dose-response data of DES, EE2, GEN, COU, and MXC matched the reported in vivo uterus weight response in a qualitative way, whereas the quantitative comparison was somewhat hampered by the variability in both in vitro and in vivo data. From a safety perspective, the predictions based on the MCF-7 proliferation assay would best guarantee a safe point of departure for further risk assessment although it may be conservative. The current study indicates the feasibility of using a combination of in vitro toxicity data and a generic PBK model to predict the relative in vivo uterotrophic response for estrogenic chemicals.


Assessing the Impacts of Methoxychlor Exposure on the Viability, Reproduction, and Locomotor Behavior of the Seminole Ramshorn Snail (Planorbella duryi)

Tyler E Frankel, Meredith E Bohannon, Jack S Frankel
PMID: 31610606   DOI: 10.1002/etc.4613

Abstract

In the present study, the effects of short-term methoxychlor exposure on the viability, reproduction, and locomotor behavior of adult seminole ramshorn snails (Planorbella duryi) was assessed. To examine impacts on viability and behavior, individuals were exposed to a water control, vehicle control, or 12.5, 50, 100, 250, 500, or 1000 μg/L of methoxychlor for 48 h; and differences in mortality and locomotor behavior assessed using the freely available ToxTrac software. To determine impacts on reproduction, pairs of snails were exposed to a vehicle control and 12.5, 25, 50, 100, and 250 μg/L of methoxychlor for 9 d; and the number of clutches and eggs laid quantified every 24 h. Methoxychlor concentrations in treatments were determined using gas chromatography. Complete mortality was observed in the 500 μg/L and 1000 μg/L treatments after 48 h and in the 250 μg/L treatment after 9 d. Decreases in the number of egg clutches were observed in all treatments, and the number of eggs laid decreased starting in the 25 μg/L treatment. Decreases in average speed, mobile speed, and total distance traveled, as well as a significant increase in frozen events, were also observed. Our results suggest that methoxychlor exposure causes detrimental effects on several nonlethal endpoints in a nonmodel aquatic invertebrate species and that the analysis of locomotor behaviors serves as a reliable, sensitive endpoint for ecotoxicology testing. Environ Toxicol Chem 2019;39:220-228. © 2019 SETAC.


Bioaccumulation and toxicity of methoxychlor on Chinese mitten crab (Eriocheir sinensis)

Lin Cheng, Weiguo Song, Qinxiong Rao, Junliang Zhou, Zhihui Zhao
PMID: 30954688   DOI: 10.1016/j.cbpc.2019.04.002

Abstract

Chinese mitten crab, a featured macrobenthos, has been one of the most important economical aquatic species in China. This study assessed the accumulation of an organochlorine pesticide methoxychlor (MXC) in Chinese mitten crab during exposure to 1 mg/L of MXC. The results showed the residual concentration of MXC in the ovary and hepatopancreas reached 55.07 ± 2.64 ng/g and 34.51 ± 2.35 ng/g, respectively. After exposure, tubular vacuolization of epithelial tissues, condensed egg cells and obvious intervals between egg cell wall and stroma were observed in the hepatopancreas and ovary, respectively. Significant changes of three key metabolic enzymes in hepatopancreas were observed upon exposure to MXC. Compared to the control, acetylcholinesterase level was significantly higher at day 7 (0.15 ± 0.01 vs. 0.06 ± 0.00 U/mgprot); glutathione S-transferase level was elevated at both day 4 (12.01 ± 0.48 vs. 3.20 ± 0.44 U/mgprot) and day 7 (12.84 ± 1.01 vs. 8.22 ± 0.81 U/mgprot); superoxide dismutase was sharply increased at day 4 (21.20 ± 0.24 vs. 3.66 ± 0.60 U/mgprot) but decreased at day 7 (3.74 ± 0.12 vs. 9.44 ± 0.85 U/mgprot). Overall, dissolved MXC accumulated in lipid-rich tissues could cause damages on epithelial cells and egg cells and change metabolic activities of enzymes involved in antioxidative stress and detoxification processes.


Exploring the Environmental Exposure to Methoxychlor, α-HCH and Endosulfan-sulfate Residues in Lake Naivasha (Kenya) Using a Multimedia Fate Modeling Approach

Yasser Abbasi, Chris M Mannaerts
PMID: 32326528   DOI: 10.3390/ijerph17082727

Abstract

Distribution of pesticide residues in the environment and their transport to surface water bodies is one of the most important environmental challenges. Fate of pesticides in the complex environments, especially in aquatic phases such as lakes and rivers, is governed by the main properties of the contaminants and the environmental properties. In this study, a multimedia mass modeling approach using the Quantitative Water Air Sediment Interaction (QWASI) model was applied to explore the fate of organochlorine pesticide residues of methoxychlor, α-HCH and endosulfan-sulfate in the lake Naivasha (Kenya). The required physicochemical data of the pesticides such as molar mass, vapor pressure, air-water partitioning coefficient (K
), solubility, and the Henry's law constant were provided as the inputs of the model. The environment data also were collected using field measurements and taken from the literature. The sensitivity analysis of the model was applied using One At a Time (OAT) approach and calibrated using measured pesticide residues by passive sampling method. Finally, the calibrated model was used to estimate the fate and distribution of the pesticide residues in different media of the lake. The result of sensitivity analysis showed that the five most sensitive parameters were K
, logKow, half-life of the pollutants in water, half-life of the pollutants in sediment, and K
. The variations of outputs for the three studied pesticide residues against inputs were noticeably different. For example, the range of changes in the concentration of α-HCH residue was between 96% to 102%, while for methoxychlor and endosulfan-sulfate it was between 65% to 125%. The results of calibration demonstrated that the model was calibrated reasonably with the R
of 0.65 and RMSE of 16.4. It was found that methoxychlor had a mass fraction of almost 70% in water column and almost 30% of mass fraction in the sediment. In contrast, endosulfan-sulfate had highest most fraction in the water column (>99%) and just a negligible percentage in the sediment compartment. α-HCH also had the same situation like endosulfan-sulfate (e.g., 99% and 1% in water and sediment, respectively). Finally, it was concluded that the application of QWASI in combination with passive sampling technique allowed an insight to the fate process of the studied OCPs and helped actual concentration predictions. Therefore, the results of this study can also be used to perform risk assessment and investigate the environmental exposure of pesticide residues.


Perinatal Exposure to Methoxychlor Affects Reproductive Function and Sexual Behavior in Mice

Mariangela Martini, Pascal Froment, Isabelle Franceschini, Delphine Pillon, Edith Guibert, Claude Cahier, Sakina Mhaouty-Kodja, Matthieu Keller
PMID: 33013709   DOI: 10.3389/fendo.2020.00639

Abstract

Numerous chemicals derived from human activity are now disseminated in the environment where their exert estrogenic endocrine disrupting effects, and therefore represent major health concerns. The present study explored whether Methoxychlor (MXC), an insecticide with xenoestrogens activities, given during the perinatal period (from gestational day 11 to postnatal day 8) and at an environmentally dose [20 μg/kg (body weight)/day], would affect reproductive physiology and sexual behavior of the offspring in mice. While MXC exposure did not induce any differences in the weight gain of animals from birth to 4 months of age, a clear difference (although in opposite direction according to the sexes) was observed on the anogenital distance between intact and exposed animals. A similar effect was also observed on preputial separation and vaginal opening, which reflects, respectively, in males and females, puberty occurrence. The advanced puberty observed in females was associated with an enhanced expression of kisspeptin cells in the anteroventral periventricular region of the medial preoptic area. Exposure to MXC did not induce in adult females changes in the estrous cycle or in the weight of the female reproductive tract. By contrast, males showed reduced weight of the epididymis and seminiferous vesicles associated with reduced testosterone levels and seminiferous tubule diameter. We also showed that both males and females showed deficits in mate preference tests. As a whole, our results show that MXC impacts reproductive outcomes.


Methoxychlor and its metabolite HPTE inhibit rat neurosteroidogenic 3α-hydroxysteroid dehydrogenase and retinol dehydrogenase 2

Baiping Mao, Chengyun Wu, Wenwen Zheng, Qiuxia Shen, Yiyan Wang, Qiufan Wang, Han Lin, Xiaoheng Li, Jianliang Sun, Ren-Shan Ge
PMID: 30107201   DOI: 10.1016/j.neulet.2018.08.008

Abstract

Methoxychlor is primarily used as an insecticide and it is widely present in the environment. The objective of the present study was to investigate the direct effects of methoxychlor and its metabolite hydroxychlor (HPTE) on rat neurosteroidogenic 3α-hydroxysteroid dehydrogenase (AKR1C14) and retinol dehydrogenase 2 (RDH2) activities. Rat AKR1C14 and RDH2 were cloned and expressed in COS-1 cells, and the effects of methoxychlor and HPTE on these enzymes were measured. HPTE was more potent to inhibit AKR1C14 and RDH2 activities than methoxychlor, with IC
values of 2.602 ± 0.057 μM and 20.473 ± 0.049 μM, respectively, while those of methoxychlor were over 100 μM. HPTE competitively inhibited AKR1C14 and RDH2 when steroid substrates were used, while it showed a mode of mixed inhibition on these enzymes when NADPH/NAD
were used. We elucidated the binding mode of methoxychlor and HPTE to the crystal structure of AKR1C14 by molecular docking and found that HPTE had higher affinity with the enzyme than methoxychlor. In conclusion, HPTE is more potent than methoxychlor to inhibit both AKR1C14 and RDH2.


Characterization of enzyme-immobilized catalytic support and its exploitation for the degradation of methoxychlor in simulated polluted soils

Yan Huang, Jie Li, Yuxiang Yang, Hongming Yuan, Qinmei Wei, Xiangnong Liu, Yi Zhao, Chaoying Ni
PMID: 31372950   DOI: 10.1007/s11356-019-05937-x

Abstract

Chiral mesoporous silica (SiO
) with helical structure was synthesized by using anionic surfactants as template. Pre-prepared graphene oxide (GO) was then loaded onto SiO
to synthesize composite carrier chial-meso-SiO
@GO for the immobilization of laccase. The enzyme activity, thermostability, acid stability, and repeatability of the immobilized enzyme were significantly improved after immobilization. The chial-meso-SiO
@GO-immobilized laccase was then used for the degradation of MXC in aqueous phase. The degradation conditions, including temperature, time, pH, MXC concentration, and the dose of immobilized enzyme for cellulosic hydrolysis, were optimized. The optimum conditions for degradation of methoxychlor were selected as pH 4.5, MXC concentration 30 mg/L, immobilized enzyme dose 0.1 g, the maximum MXC removal of over 85% and the maximum degradation rate of 50.75% were achieved after degradation time of six h at temperature of 45 °C. In addition, the immobilized cellulase was added into the immobilized laccase system to form chial-meso-SiO
@GO-immobilized compound enzyme with the maximum MXC degradation rate of 59.58%, higher than that of 50.75% by immobilized laccase. An assessment was made for the effect of chial-meso-SiO
@GO-immobilized compound enzyme on the degradation of MXC in soil phase. For three contaminated soils with MXC concentration of 25 mg/kg, 50 mg/kg, and 100 mg/kg, the MXC removals were 93.0%, 85.8%, and 65.1%, respectively. According to the GC-MS analyses, it was inferred that chial-meso-SiO
@GO-immobilized compound enzyme had a different degradation route with that of chial-meso-SiO
@GO-immobilized laccase. The hydrolysis by immobilized cellulase might attack at a weak location of the MXC molecule with its free radical OH and ultimately removed three chlorine atoms from MXC molecule, leading to generating small molecular amount of degradation product.


Drake W Phelps, Ashley A Fletcher, Ivan Rodriguez-Nunez, Michele R Balik-Meisner, Debra A Tokarz, David M Reif, Dori R Germolec, Jeffrey A Yoder
PMID: 32407153   DOI: 10.1080/1547691X.2020.1748772

Abstract

Currently, assessment of the potential immunotoxicity of a given agent involves a tiered approach for hazard identification and mechanistic studies, including observational studies, evaluation of immune function, and measurement of susceptibility to infectious and neoplastic diseases. These studies generally use costly low-throughput mammalian models. Zebrafish, however, offer an excellent alternative due to their rapid development, ease of maintenance, and homology to mammalian immune system function and development. Larval zebrafish also are a convenient model to study the innate immune system with no interference from the adaptive immune system. In this study, a respiratory burst assay (RBA) was utilized to measure reactive oxygen species (ROS) production after developmental xenobiotic exposure. Embryos were exposed to non-teratogenic doses of chemicals and at 96 h post-fertilization, the ability to produce ROS was measured. Using the RBA, 12 compounds with varying immune-suppressive properties were screened. Seven compounds neither suppressed nor enhanced the respiratory burst; five reproducibly suppressed global ROS production, but with varying potencies: benzo[a]pyrene, 17β-estradiol, lead acetate, methoxychlor, and phenanthrene. These five compounds have all previously been reported as immunosuppressive in mammalian innate immunity assays. To evaluate whether the suppression of ROS by these compounds was a result of decreased immune cell numbers, flow cytometry with transgenic zebrafish larvae was used to count the numbers of neutrophils and macrophages after chemical exposure. With this assay, benzo[a]pyrene was found to be the only chemical that induced a change in the number of immune cells by increasing macrophage but not neutrophil numbers. Taken together, this work demonstrates the utility of zebrafish larvae as a vertebrate model for identifying compounds that impact innate immune function at non-teratogenic levels and validates measuring ROS production and phagocyte numbers as metrics for monitoring how xenobiotic exposure alters the innate immune system.


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